![molecular formula C21H20O6 B2411485 (Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858763-03-8](/img/structure/B2411485.png)
(Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
Scientific Research Applications
Nonlinear Optical Properties
Another intriguing aspect is its nonlinear optical behavior. A study examined the nonlinear optical properties of a related compound, (2-Hydroxyphenyl) [2-(2-methoxy benzylidene amino)-5-methyl phenyl] telluride. Although not identical, the presence of similar moieties warrants investigation into the compound’s optical properties.
Other Applications
Given its unique structure, there may be additional applications yet to be explored. Researchers should consider its potential in drug delivery, materials science, or as a scaffold for designing novel bioactive molecules.
Elkady, H., El-Dardir, O. A., Elwan, A., Taghour, M. S., Mahdy, H. A., Dahab, M. A., … & Eissa, I. H. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 13, 27801-27827. DOI: 10.1039/D3RA05689A
Nonlinear optical properties, 1HNMR, 13CNMR spectrums and surface morphology of (2-Hydroxyphenyl) [2-(2-methoxy benzylidene amino)-5-methyl phenyl] telluride are studied by using self-diffraction induced, optical microscopy, and Z-scan approach. (Source: Diffracting samples: Nonlinear optical properties and morphology for (2-Hydroxyphenyl) [2-(2-methoxy benzylidene amino)-5-methyl phenyl] telluride)
Mechanism of Action
Target of Action
Similar compounds with methoxybenzylidene groups have been found to exhibit antibacterial and antileukemia activities . They have been synthesized and assessed for their potential in pharmacological applications .
Mode of Action
Compounds with similar structures have shown to inhibit tyrosinase, a critical rate-limiting enzyme in the melanogenesis pathway . The most active compound in the study showed an uncompetitive inhibition mode of action .
Biochemical Pathways
The compound may affect the melanogenesis pathway by inhibiting the tyrosinase enzyme . Tyrosinase plays a central role in the biosynthesis pathway of melanin pigment by catalyzing the hydroxylation and oxidation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity) .
Result of Action
Similar compounds have shown to have antibacterial and antileukemia activities . The proliferation hindrance for the free ligands was enhanced upon coordination with the manganese (ii) ions .
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. For instance, a similar compound, 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide, has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium . The addition effect of this compound on the metal behavior was monitored using potentiodynamic polarization tests and gravimetric method .
properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-15-8-9-16-18(11-15)27-19(21(16)23)10-14-6-4-5-7-17(14)24-3/h4-11,13H,12H2,1-3H3/b19-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFAWJFROHKQJB-GRSHGNNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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